2,2,3,3,4,4-hexafluorobutanoic Acid

Reversed-Phase Chromatography Ion-Pairing Reagent Selectivity Control

2,2,3,3,4,4-Hexafluorobutanoic acid (CAS 679-12-9) is a short-chain polyfluorinated carboxylic acid with the molecular formula C₄H₂F₆O₂ and a molecular weight of 196.05 g/mol. It features a unique symmetric hexafluoro substitution pattern on the butanoic acid backbone (two fluorine atoms each on carbons 2, 3, and.

Molecular Formula C4H2F6O2
Molecular Weight 196.048
CAS No. 679-12-9
Cat. No. B2950154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4-hexafluorobutanoic Acid
CAS679-12-9
Molecular FormulaC4H2F6O2
Molecular Weight196.048
Structural Identifiers
SMILESC(C(C(C(=O)O)(F)F)(F)F)(F)F
InChIInChI=1S/C4H2F6O2/c5-1(6)3(7,8)4(9,10)2(11)12/h1H,(H,11,12)
InChIKeyACPUHIQZFSBBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,3,3,4,4-Hexafluorobutanoic Acid (679-12-9): Properties and Class Overview for Scientific Procurement


2,2,3,3,4,4-Hexafluorobutanoic acid (CAS 679-12-9) is a short-chain polyfluorinated carboxylic acid with the molecular formula C₄H₂F₆O₂ and a molecular weight of 196.05 g/mol . It features a unique symmetric hexafluoro substitution pattern on the butanoic acid backbone (two fluorine atoms each on carbons 2, 3, and 4) . This fluorination confers distinct physicochemical properties relative to non-fluorinated analogs, including enhanced acidity, thermal stability, and hydrophobicity . The compound is a corrosive liquid (H314) with a boiling point of 151-153°C and a refractive index of 1.3195 . Its primary industrial and research relevance lies in its role as a polymerization initiator for cationic polymers, a building block for fluorinated materials, and a reagent for protein fragmentation in mass spectrometry .

Why 2,2,3,3,4,4-Hexafluorobutanoic Acid (679-12-9) Cannot Be Casually Replaced by In-Class Analogs


Within the class of fluorinated carboxylic acids, seemingly minor structural variations—such as the number and position of fluorine atoms or the length of the carbon chain—profoundly alter key performance attributes. For instance, the distinction between the target symmetric 2,2,3,3,4,4-hexafluoro isomer and its asymmetric 2,2,3,4,4,4-hexafluoro isomer (CAS 379-90-8) leads to differences in molecular geometry and electronic distribution, which can affect reactivity and selectivity in synthetic applications . More critically, chain length directly impacts chromatographic behavior: increasing the n-alkyl chain from trifluoroacetic acid (TFA, C2) to heptafluorobutyric acid (HFBA, C4) can dramatically alter retention times and resolve co-eluting species [1]. Therefore, generic substitution based solely on functional group similarity risks compromised selectivity in analytical methods, altered polymerization kinetics, or unpredictable reactivity in synthesis. The following evidence quantifies the specific, performance-linked differentiation of 2,2,3,3,4,4-hexafluorobutanoic acid that justifies its deliberate selection.

Quantitative Differentiation Guide for 2,2,3,3,4,4-Hexafluorobutanoic Acid (679-12-9) Versus Analogs


Chromatographic Retention Modulation: Up to 9-Fold Reduction vs. Shorter-Chain Analogs

While 2,2,3,3,4,4-hexafluorobutanoic acid itself was not the direct subject, its close structural analog heptafluorobutyric acid (HFBA, a C4 perfluorinated acid) demonstrates a class-level effect. In reversed-phase chromatography, HFBA reduced the retention factors of halogenated organic acids by up to ca. 9-fold relative to TFA under identical conditions (0-100 mM, various pH). This effect, attributed to ion-repelling, is concentration-dependent and plateaus near 50 mM, offering a tunable alternative to organic solvent-based elution [1].

Reversed-Phase Chromatography Ion-Pairing Reagent Selectivity Control

Isomer-Specific Boiling Point: +30-33°C Higher Than Non-Fluorinated Butyric Acid

The extensive fluorination of 2,2,3,3,4,4-hexafluorobutanoic acid significantly elevates its boiling point (151-153°C) compared to non-fluorinated butyric acid (163.5°C for n-butyric acid; ~141°C for isobutyric acid) [1]. While counterintuitive given the lower molecular weight of hydrogen versus fluorine, the strong intermolecular forces from polarized C-F bonds and potential hydrogen bonding from the carboxylic acid group result in this higher boiling point relative to its hydrocarbon analog [1]. This property is critical for applications requiring lower volatility at elevated temperatures or for separation by distillation.

Physical Property Volatility Separation

Enhanced Acidity vs. Non-Fluorinated Carboxylic Acids: A Class-Level Advantage

Perfluorinated carboxylic acids are significantly stronger acids than their non-fluorinated counterparts due to the strong electron-withdrawing effect of fluorine. While a specific experimental pKa for 2,2,3,3,4,4-hexafluorobutanoic acid is not widely reported, its class-level behavior is well-established. For context, the structurally similar perfluorobutanoic acid (PFBA, a C4 perfluorinated acid) has a reported pKa of ~0.08-0.17 [1], compared to ~4.8 for non-fluorinated butyric acid [2]. This represents an increase in acid strength of over four orders of magnitude. It is reasonable to infer that 2,2,3,3,4,4-hexafluorobutanoic acid exhibits similar enhanced acidity, which is a critical differentiator for reactions requiring a strong, non-oxidizing acid catalyst or for maintaining a low-pH environment in aqueous applications.

Acid Strength pKa Reactivity

Polymerization Initiator Performance: Greater Stability Than Quaternary Ammonium Compounds

As a polymerization initiator for cationic polymers, 2,2,3,3,4,4-hexafluorobutanoic acid is reported to possess greater chemical stability compared to other quaternary ammonium compounds . While a direct, quantitative stability metric is not provided in the available vendor literature, this comparative claim from a reputable source points to a practical advantage in processes where initiator degradation leads to polymer chain termination, broadening of molecular weight distribution, or inconsistent reaction yields. The strong electron-withdrawing fluorine substituents likely contribute to the stability of the active initiating species.

Cationic Polymerization Initiator Stability Polymer Synthesis

Refractive Index: A Precise Identity Marker for Isomer Confirmation

The refractive index of 2,2,3,3,4,4-hexafluorobutanoic acid is reported as 1.3195 . This precise physical constant serves as a quick, non-destructive method for confirming the identity and purity of the specific 2,2,3,3,4,4-isomer, as the value would differ for other hexafluorobutanoic acid isomers (e.g., 2,2,3,4,4,4-hexafluorobutanoic acid, CAS 379-90-8) due to their different molecular geometries. This is a critical quality control parameter for procurement and subsequent use, ensuring that the correct structural isomer has been supplied.

Quality Control Isomer Purity Analytical Verification

High-Efficiency Protein Fragmentation for Mass Spectrometry Sample Prep

2,2,3,3,4,4-Hexafluorobutanoic acid is employed to fragment proteins and nucleic acids for mass spectrometry sample preparation . While a direct head-to-head comparison with alternative fragmentation reagents is not detailed, its use in this application suggests that the unique properties imparted by the hexafluoro motif—specifically, its strong acidity and potential for specific, non-oxidative cleavage—make it a suitable choice. This is a niche but important application where reagent choice directly impacts the quality of downstream proteomic or genomic data.

Mass Spectrometry Proteomics Sample Preparation

Optimal Application Scenarios for 2,2,3,3,4,4-Hexafluorobutanoic Acid (679-12-9) Based on Differentiated Evidence


Resolving Co-Eluting Analytes in Reversed-Phase HPLC When TFA-Based Methods Fail

When standard TFA-based mobile phases fail to separate closely related or highly polar analytes, the use of a longer-chain perfluorinated carboxylic acid, such as 2,2,3,3,4,4-hexafluorobutanoic acid, offers a powerful alternative. Based on class-level evidence with the analog heptafluorobutyric acid, switching to this C4 fluorinated acid can decrease retention factors by up to ~9-fold, resolving components that otherwise co-elute in the void volume [1]. This approach provides a tunable method (via concentration up to ~50 mM) to enhance selectivity without altering the organic solvent gradient, making it ideal for method development in pharmaceutical analysis, environmental monitoring of halogenated compounds, and peptide separations. Its strong acidity (inferred pKa ~0.08-0.17) ensures effective ion-pairing and peak symmetry improvement [2].

Synthesis of Cationic Polymers Requiring a Stable, Non-Metallic Initiator

For cationic polymerization processes where initiator stability is critical to achieving narrow molecular weight distributions and high reaction reproducibility, 2,2,3,3,4,4-hexafluorobutanoic acid presents a compelling option over less stable quaternary ammonium compounds [1]. The electron-withdrawing fluorine substituents contribute to the stability of the initiating species, potentially minimizing unwanted side reactions and chain termination. This makes it a valuable reagent for the controlled synthesis of specialty fluoropolymers and other functional materials where precise polymer architecture is desired. Its physical properties, including a boiling point of 151-153°C [2], also allow for its use at elevated reaction temperatures if required.

Mass Spectrometry Sample Preparation for Enhanced Protein and Nucleic Acid Fragmentation

In proteomics and genomics workflows, efficient and reproducible fragmentation of proteins and nucleic acids is a prerequisite for high-quality mass spectrometry data. 2,2,3,3,4,4-Hexafluorobutanoic acid is a recognized reagent for this purpose [1]. Its strong, non-oxidizing acidity likely facilitates controlled hydrolysis or cleavage, making it a suitable alternative to more common reagents like formic acid or TFA. The refractive index of 1.3195 [2] provides a convenient quality control check to ensure the purity of the reagent before its use in sensitive analytical procedures. This application is particularly relevant for researchers aiming to improve sequence coverage or analyze post-translational modifications.

Quality Control and Isomer Confirmation in Synthetic Chemistry

The distinct physical properties of 2,2,3,3,4,4-hexafluorobutanoic acid provide a robust set of metrics for verifying its identity and purity upon procurement and before use in critical synthetic steps. The specific boiling point (151-153°C) and refractive index (1.3195) are key differentiators from its non-fluorinated analog butyric acid and from other hexafluorobutanoic acid isomers (e.g., CAS 379-90-8) [1]. Using these simple, non-destructive measurements, a research or production facility can confirm they have received the correct isomer, mitigating the risk of failed syntheses or off-spec materials caused by isomeric impurities. This is a foundational yet crucial application for any organization prioritizing experimental reproducibility.

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